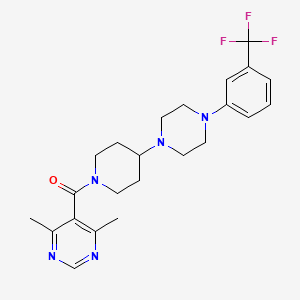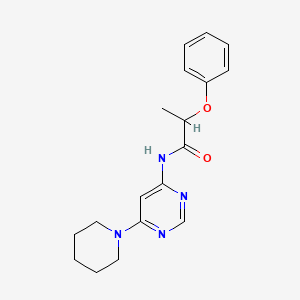
2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide, also known as PPMP, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of biochemistry and pharmacology. PPMP is a pyrimidine derivative that is used to inhibit the activity of glucosylceramide synthase, an enzyme that is involved in the synthesis of glycosphingolipids.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
- The chemical compound 2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide belongs to a class of compounds with pharmacological significance, including derivatives of piperidine, which have been explored for their synthesis methods and pharmacological properties (Vardanyan, 2018).
Aldose Reductase Inhibition and Antioxidant Activity
- Piperidine derivatives, such as 2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide, have been tested for their aldose reductase (ALR2) inhibition capabilities, showing activity in micromolar or submicromolar ranges. These compounds also display significant antioxidant properties, with certain derivatives exhibiting enhanced activity (La Motta et al., 2007).
Antiulcer Agents
- N-(Piperidinomethyl)phenoxy propyl butanamides, a related group of compounds, have demonstrated potential as antiulcer agents, showing effective antisecretory activity against histamine-induced gastric acid secretion in animal models (Ueda et al., 1991).
Metabolic and Pharmacokinetic Properties
- Compounds with structural similarities to 2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide have been studied for their metabolic, excretion, and pharmacokinetic properties, providing insights into their potential therapeutic applications (Sharma et al., 2012).
Intracellular Temperature and Neurotransmitter Monitoring
- Certain piperidine derivatives have been used in the development of fluorescent probes capable of simultaneously monitoring intracellular temperature and neurotransmitter variations, which is crucial in exploring signaling pathways and understanding depression pathogenesis (Qiao et al., 2021).
Antitumor Activity
- Bis-indole derivatives containing piperidine structures have been synthesized and evaluated for their antitumor activity, indicating potential in cancer treatment (Andreani et al., 2008).
Anti-Inflammatory Compounds Targeting Cyclooxygenases
- Novel benzimidazole piperidine and phenoxy pyridine derivatives have been explored for their anti-inflammatory efficacy, showing promise as non-steroidal anti-inflammatory drugs (NSAIDs) with selective COX-2 inhibition (Burayk et al., 2022).
Corrosion Inhibition in Metals
- Piperidine derivatives are also investigated in the context of corrosion inhibition of metals, demonstrating their effectiveness in protecting against corrosion, an application relevant to industrial chemistry (Kaya et al., 2016).
Propiedades
IUPAC Name |
2-phenoxy-N-(6-piperidin-1-ylpyrimidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14(24-15-8-4-2-5-9-15)18(23)21-16-12-17(20-13-19-16)22-10-6-3-7-11-22/h2,4-5,8-9,12-14H,3,6-7,10-11H2,1H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKJQOYUHHTKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NC=N1)N2CCCCC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-6-hydroxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2432745.png)
![ethyl 3-carbamoyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432746.png)
![4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432747.png)
![7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2432748.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2432752.png)
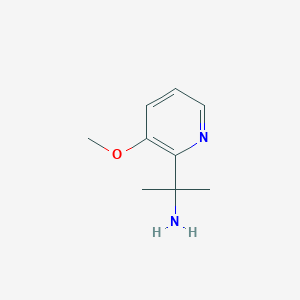
![Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate](/img/structure/B2432759.png)
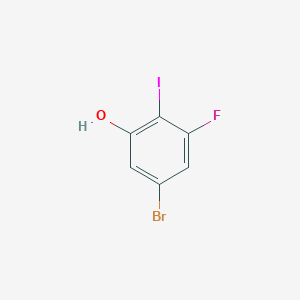
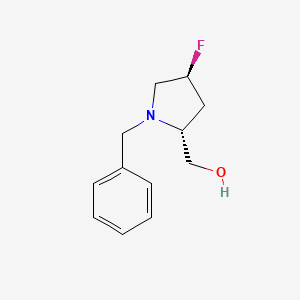
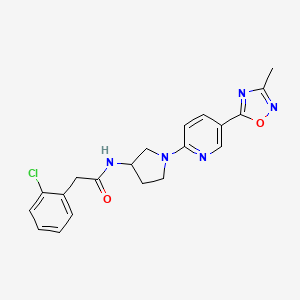
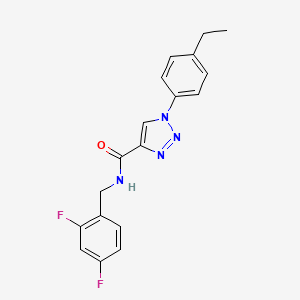
methanone](/img/structure/B2432766.png)
![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)
